molecular formula C11H10F2O4 B2879389 4-(二氟甲氧基)-3-甲氧基肉桂酸 CAS No. 324579-78-4

4-(二氟甲氧基)-3-甲氧基肉桂酸

货号 B2879389
CAS 编号: 324579-78-4
分子量: 244.194
InChI 键: WLTUXAUWAGSABF-HWKANZROSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Difluoromethoxy)benzoic acid is a p-difluoromethoxy substituted benzoic acid . It has a molecular formula of C8H6F2O3 and an average mass of 188.128 Da .


Synthesis Analysis

While specific synthesis methods for 4-(Difluoromethoxy)-3-methoxycinnamic acid were not found, a method for synthesizing a related compound, roflumilast, from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation has been reported .


Molecular Structure Analysis

The molecular structure of 4-(Difluoromethoxy)benzoic acid consists of a benzene ring substituted with a carboxylic acid group and a difluoromethoxy group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Difluoromethoxy)benzoic acid include a molecular formula of C8H6F2O3, an average mass of 188.128 Da, and a monoisotopic mass of 188.028503 Da .

科学研究应用

Pulmonary Fibrosis Treatment

4-(Difluoromethoxy)-3-methoxycinnamic acid: has been studied for its potential to treat Idiopathic Pulmonary Fibrosis (IPF) , a progressive lung disease characterized by inflammation and excessive deposition of extracellular matrix components. The compound has shown inhibitory effects on Transforming Growth Factor-β1 (TGF-β1) induced epithelial–mesenchymal transformation (EMT) in vitro and bleomycin-induced pulmonary fibrosis in vivo . This suggests its potential use in reducing lung inflammation and fibrosis.

Anti-Fibrotic Mechanisms

The compound’s role in anti-fibrotic mechanisms is significant. It has been observed to inhibit the expression of proteins such as α-SMA, vimentin, and collagen I , and increase the expression of E-cadherin . These proteins are markers of fibrosis, and their modulation indicates a promising therapeutic pathway for fibrotic diseases.

EMT Pathway Investigation

4-(Difluoromethoxy)-3-methoxycinnamic acid: is used to explore the EMT pathway, which is crucial in the pathogenesis of fibrosis. By treating A549 cells with the compound, researchers can study the effects on Smad2/3 phosphorylation levels , which are pivotal in the TGF-β1/Smad pathway involved in EMT .

Synthetic Intermediate for Roflumilast

This compound serves as a key synthetic intermediate for roflumilast , which is a selective phosphodiesterase 4 (PDE4) inhibitor . Roflumilast is used to treat conditions like chronic obstructive pulmonary disease (COPD), highlighting the compound’s importance in pharmaceutical synthesis.

Chemical Safety and Handling

The compound’s safety profile and handling procedures are also areas of research. Understanding its physical state, storage conditions, and safety precautions like skin and eye irritation potential are essential for laboratory and industrial applications .

安全和危害

4-(Difluoromethoxy)benzoic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

作用机制

Target of Action

The primary target of 4-(Difluoromethoxy)-3-methoxycinnamic acid is the Transforming Growth Factor-β1 (TGF-β1) . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis. It is particularly significant in the process of epithelial-mesenchymal transformation (EMT) of type 2 lung epithelial cells .

Mode of Action

The compound interacts with its target, TGF-β1, by inhibiting the phosphorylation of Smad2/3 proteins . These proteins, when phosphorylated by TGF-β1, form a complex with Smad4 and shift to the nucleus to regulate the expression of target genes, triggering the EMT process in epithelial cells . By inhibiting this process, the compound prevents excessive extracellular matrix deposition, a key factor in fibrosis .

Biochemical Pathways

The compound affects the TGF-β1/Smad pathway, which is involved in the EMT process . By inhibiting the phosphorylation of Smad2/3 proteins, the compound disrupts the formation of the Smad complex and its subsequent shift to the nucleus. This prevents the regulation of target genes and the triggering of the EMT process, thereby reducing extracellular matrix deposition .

Pharmacokinetics

The compound’s effects on pulmonary fibrosis suggest that it is able to reach the lungs and exert its effects effectively .

Result of Action

The compound has been shown to inhibit the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ, and increase the expression of E-cadherin . These changes indicate a reduction in the EMT process. In animal models, the compound improved lung function, reduced lung inflammation and fibrosis, reduced collagen deposition, and reduced the expression of E-cadherin .

Action Environment

The compound’s effectiveness in both in vitro and in vivo models suggests that it is stable and effective in a variety of biological environments .

属性

IUPAC Name

(E)-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O4/c1-16-9-6-7(3-5-10(14)15)2-4-8(9)17-11(12)13/h2-6,11H,1H3,(H,14,15)/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTUXAUWAGSABF-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethoxy)-3-methoxycinnamic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。